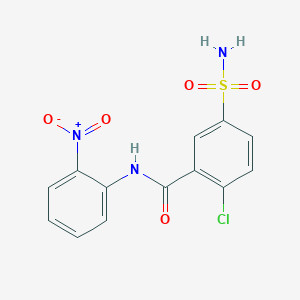
5-(aminosulfonyl)-2-chloro-N-(2-nitrophenyl)benzamide
説明
5-(aminosulfonyl)-2-chloro-N-(2-nitrophenyl)benzamide, commonly known as ACN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ACN is a white or off-white crystalline powder that is soluble in water and organic solvents.
作用機序
ACN works by inhibiting the activity of enzymes that are involved in various biochemical pathways. Specifically, ACN inhibits the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. By inhibiting the activity of carbonic anhydrase, ACN can disrupt various physiological processes, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACN are diverse and depend on the specific enzyme that is targeted. ACN has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, ACN has been shown to be effective in treating various diseases, including glaucoma, epilepsy, and osteoporosis.
実験室実験の利点と制限
One of the primary advantages of using ACN in lab experiments is its high purity. This allows researchers to study the effects of ACN on specific enzymes without the interference of impurities. Additionally, ACN is relatively easy to synthesize, making it an accessible tool for researchers. However, the use of ACN in lab experiments is limited by its potential toxicity. ACN has been shown to be toxic to certain cell lines, and caution should be taken when handling the compound.
将来の方向性
There are several future directions for the study of ACN. One potential avenue of research is the development of new drugs that target specific enzymes. Additionally, ACN could be used as a tool to study the activity of enzymes in various disease states. Finally, further research is needed to explore the potential side effects and toxicity of ACN, as well as its potential applications in other fields of scientific research.
Conclusion:
In conclusion, ACN is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ACN has been extensively studied for its potential applications in biochemistry and the pharmaceutical industry. ACN works by inhibiting the activity of enzymes, leading to a range of biochemical and physiological effects. While ACN has several advantages in lab experiments, caution should be taken when handling the compound due to its potential toxicity. Finally, there are several future directions for the study of ACN, including the development of new drugs and the exploration of its potential applications in other fields of scientific research.
科学的研究の応用
ACN has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of ACN is in the field of biochemistry, where it is used as a tool to study the activity of enzymes. ACN is also used in the pharmaceutical industry to develop new drugs that target specific enzymes.
特性
IUPAC Name |
2-chloro-N-(2-nitrophenyl)-5-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O5S/c14-10-6-5-8(23(15,21)22)7-9(10)13(18)16-11-3-1-2-4-12(11)17(19)20/h1-7H,(H,16,18)(H2,15,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDVEBJYJUJUBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![diisobutyl [anilino(4-chlorophenyl)methyl]phosphonate](/img/structure/B3964685.png)
![4-(2-furoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964691.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964695.png)
![ethyl 2-[2-(3,4-dimethoxyphenyl)-3-(2-furoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3964701.png)
![3-[(2-thienylcarbonyl)amino]phenyl 4-nitrobenzoate](/img/structure/B3964702.png)
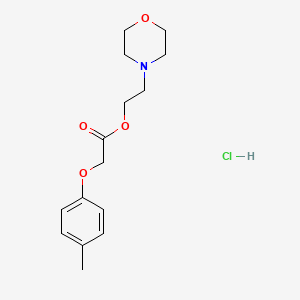
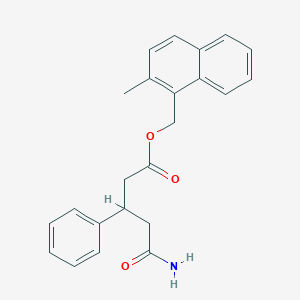
![N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-4-methylbenzamide](/img/structure/B3964722.png)
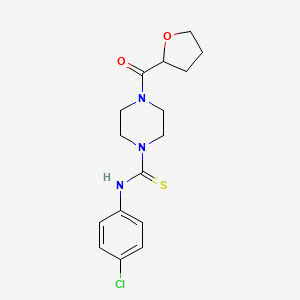
![2,4-dichloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B3964733.png)
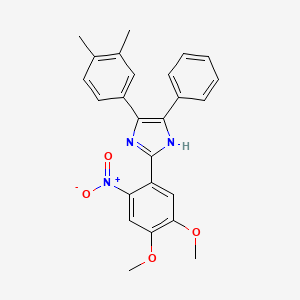
![1-(2,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrochloride](/img/structure/B3964763.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(3-pyridinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B3964772.png)
![N-{[1-(3-cyclohexylpropanoyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B3964777.png)